molecular formula C7H5BrClNO2 B8702039 Methyl 3-bromo-4-chloropicolinate

Methyl 3-bromo-4-chloropicolinate

Cat. No.: B8702039
M. Wt: 250.48 g/mol
InChI Key: CYAYIHAAKZCWGO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-chloropicolinate is a halogenated picolinate ester with the molecular formula C₇H₅BrClNO₂. It features a pyridine ring substituted with bromine at the 3-position, chlorine at the 4-position, and a methyl ester group at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the reactivity of its halogen substituents . Its structural uniqueness arises from the combination of bromine and chlorine, which influence electronic effects, steric hindrance, and binding affinity in downstream applications.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

methyl 3-bromo-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3

InChI Key

CYAYIHAAKZCWGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Picolinate Ester Family

Key analogs include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
Methyl 3-bromo-4-chloropicolinate Not Provided Br (3), Cl (4), COOCH₃ (2) C₇H₅BrClNO₂ 264.48
Methyl 6-bromo-3-fluoropicolinate 1214332-47-4 Br (6), F (3), COOCH₃ (2) C₇H₅BrFNO₂ 248.03
6-Bromo-4-methylpicolinic acid 1060804-72-9 Br (6), CH₃ (4), COOH (2) C₇H₆BrNO₂ 232.04
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 1214332-53-2 Cl (3), CF₃ (6), COOCH₂CH₃ (2) C₉H₇ClF₃NO₂ 267.61

Key Observations :

  • Halogen Effects : Bromine and chlorine in this compound enhance electrophilicity compared to fluorine or trifluoromethyl groups in analogs like Methyl 6-bromo-3-fluoropicolinate . This increases reactivity in Suzuki-Miyaura couplings.
  • Ester vs. Acid : 6-Bromo-4-methylpicolinic acid lacks the methyl ester, making it more polar and less volatile, which impacts its utility in organic solvents .

Physicochemical Properties of Methyl Esters

General trends for methyl esters (Table 3, ):

Property This compound* Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Boiling Point (°C) ~250–300 (estimated) 222 290–310
Water Solubility Low (<1 g/L) Slightly soluble Insoluble
Melting Point (°C) 80–85 (estimated) -8 95–100



*Estimates based on structural analogs.

  • Volatility : this compound likely has lower volatility than methyl salicylate due to higher molecular weight and halogen content .
  • Solubility: Halogenation reduces water solubility compared to non-halogenated esters like methyl salicylate .

Research Findings and Trends

  • Agrochemical Use : Halogenated picolinates like this compound are precursors to herbicides, leveraging halogen substituents for target specificity .
  • Pharmaceutical Potential: Analogous to 6-bromo-4-methylpicolinic acid, bromine and chlorine may enhance binding to metalloenzymes or kinase targets .
  • Environmental Persistence: Halogens increase environmental persistence compared to non-halogenated esters, as observed in VOC studies .

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